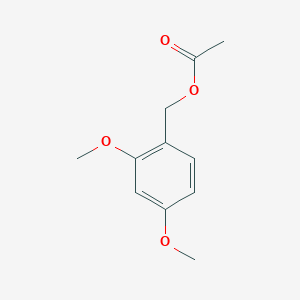
2,4-Dimethoxybenzyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dimethoxybenzyl acetate is an organic compound with the molecular formula C11H14O4. It is an ester derived from 2,4-dimethoxybenzyl alcohol and acetic acid. This compound is known for its applications in organic synthesis, particularly as a protecting group for alcohols and amines due to its stability and ease of removal under mild conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-dimethoxybenzyl acetate typically involves the esterification of 2,4-dimethoxybenzyl alcohol with acetic acid or acetic anhydride in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer advantages in terms of efficiency and scalability. The use of solid acid catalysts in packed bed reactors can enhance the reaction rate and yield .
Chemical Reactions Analysis
Types of Reactions: 2,4-Dimethoxybenzyl acetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2,4-dimethoxybenzoic acid.
Reduction: Reduction reactions can convert it back to 2,4-dimethoxybenzyl alcohol.
Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: 2,4-Dimethoxybenzoic acid.
Reduction: 2,4-Dimethoxybenzyl alcohol.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
Mechanism of Action
The mechanism by which 2,4-dimethoxybenzyl acetate exerts its effects is primarily through its role as a protecting group. The acetate group provides steric hindrance, protecting the functional group from unwanted reactions. The removal of the protecting group involves acid-catalyzed hydrolysis, which cleaves the ester bond, releasing the free alcohol or amine .
Comparison with Similar Compounds
2,4-Dimethoxybenzyl alcohol: The precursor to 2,4-dimethoxybenzyl acetate, used in similar applications as a protecting group.
2,4-Dimethoxybenzoic acid: An oxidation product of this compound, used in organic synthesis.
2,4-Dimethoxybenzylamine: Used in the synthesis of various organic compounds, including pharmaceuticals.
Uniqueness: this compound is unique due to its stability and ease of removal under mild conditions, making it an ideal protecting group in organic synthesis. Its versatility in undergoing various chemical reactions further enhances its utility in scientific research and industrial applications .
Properties
Molecular Formula |
C11H14O4 |
|---|---|
Molecular Weight |
210.23 g/mol |
IUPAC Name |
(2,4-dimethoxyphenyl)methyl acetate |
InChI |
InChI=1S/C11H14O4/c1-8(12)15-7-9-4-5-10(13-2)6-11(9)14-3/h4-6H,7H2,1-3H3 |
InChI Key |
ZOZSHXWJDLZJOW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC1=C(C=C(C=C1)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


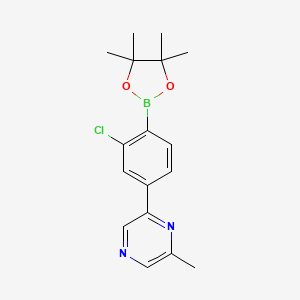

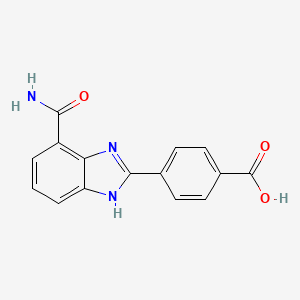


![tert-butyl N-(3-azabicyclo[3.1.1]heptan-1-ylmethyl)carbamate](/img/structure/B14026072.png)
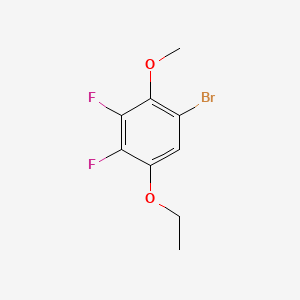
![(R)-4-((3R,5S,7R,8R,9S,10S,13R,14S,17R)-3,7-bis(methoxymethoxy)-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentan-1-ol](/img/structure/B14026088.png)
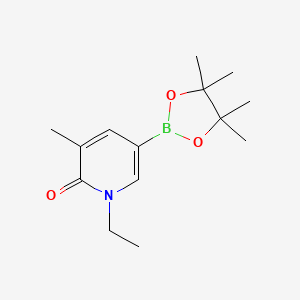
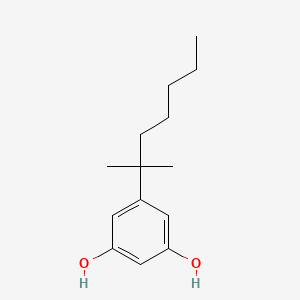
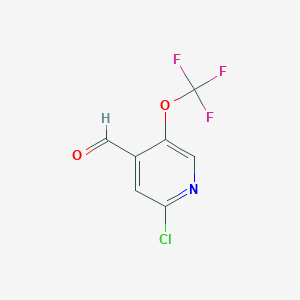


![9-Chloro-5-(((trifluoromethyl)sulfonyl)oxy)-2,3-dihydrobenzo[b]oxepin-8-yl pivalate](/img/structure/B14026126.png)
